

Cycloeucalenone: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a cycloartane-type triterpenoid ketone, is a naturally occurring plant metabolite found in various species, including Musa paradisiaca (banana), Tinospora crispa, and Quercus variabilis.[1] This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and relevant experimental protocols associated with **cycloeucalenone**. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

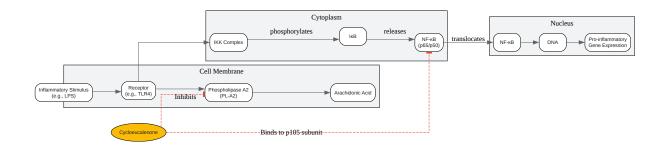
Physicochemical Properties

Cycloeucalenone is a pentacyclic triterpenoid with the chemical formula C30H48O. Its structure is characterized by a 4α ,14-dimethyl- 9β ,19-cyclo- 5α -ergost-24(28)-ene skeleton with an oxo group at the 3-position.[1]

Property	Value
Molecular Formula	C30H48O
Molecular Weight	424.7 g/mol
IUPAC Name	$(4\alpha,5\alpha,9\beta,14\alpha)$ -4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-one
CAS Number	1255-12-5

Biological Activities and Quantitative Data

Cycloeucalenone has demonstrated a range of biological activities, including anti-inflammatory, leishmanicidal, and mild cardiotonic effects. The available quantitative data for these activities are summarized below.

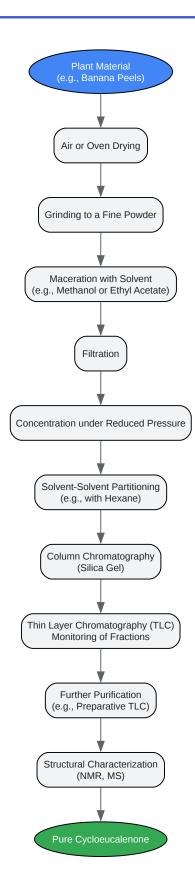


Biological Activity	Assay	Target/Organis m	Result	Reference
Anti- inflammatory	Red Blood Cell (RBC) Membrane Stabilization	Bovine Erythrocytes	IC50: 0.36 mg/mL	[2]
Phospholipase A2 (PL-A2) Inhibition	-	Binding Affinity: -7.6 kcal/mol	[2]	
NF-ĸB Inhibition	-	Binding Affinity: -6.0 kcal/mol	[2]	
Leishmanicidal	in vitro	Leishmania infantum chagasi	Promising efficacy with low toxicity to mammalian cells	[3]
Cardiotonic	in vitro	Rat right and left atria	Slight change from control in force of contraction	[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of **cycloeucalenone** are believed to be mediated through the inhibition of key inflammatory pathways. Molecular docking studies have shown that **cycloeucalenone** has a strong binding affinity for phospholipase A2 (PL-A2) and the p105 subunit of NF-kB.[2] Inhibition of PL-A2 can reduce the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. The binding to NF-kB suggests a direct modulation of this critical inflammatory signaling cascade.

Click to download full resolution via product page


Caption: Proposed anti-inflammatory signaling pathway of cycloeucalenone.

Experimental Protocols Extraction and Isolation of Cycloeucalenone

Source Material: Musa paradisiaca (banana) fruit peels or Tinospora crispa stems.

Workflow:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on cardiac contractility of cycloeucalenol and cycloeucalenone isolated from Tinospora crispa PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cycloeucalenone: A Comprehensive Technical Guide on its Role as a Plant Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256185#cycloeucalenone-role-as-a-plant-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com